molecular formula C10H8Cl2O2 B1410985 3-Oxo-4-(3-chlorophenyl)butanoyl chloride CAS No. 1989991-45-8

3-Oxo-4-(3-chlorophenyl)butanoyl chloride

Cat. No.: B1410985
CAS No.: 1989991-45-8
M. Wt: 231.07 g/mol
InChI Key: KDKHKGLMMSVUOG-UHFFFAOYSA-N
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Description

3-Oxo-4-(3-chlorophenyl)butanoyl chloride is an organic compound with the molecular formula C10H8Cl2O2. It is characterized by the presence of a butanoyl chloride group attached to a 3-chlorophenyl group. This compound is primarily used in scientific research and has various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(3-chlorophenyl)butanoyl chloride typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-oxo-4-(3-chlorophenyl)butanoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(3-chlorophenyl)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to 3-hydroxy-4-(3-chlorophenyl)butanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to 3-oxo-4-(3-chlorophenyl)butanoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols; conditions include room temperature or mild heating.

    Reduction: Reagents like LiAlH4; conditions include anhydrous solvents and low temperatures.

    Oxidation: Reagents like KMnO4; conditions include aqueous or organic solvents and controlled temperatures.

Major Products Formed

    Amides, Esters, and Thioesters: From substitution reactions.

    3-Hydroxy-4-(3-chlorophenyl)butanoic acid: From reduction reactions.

    3-Oxo-4-(3-chlorophenyl)butanoic acid: From oxidation reactions.

Scientific Research Applications

3-Oxo-4-(3-chlorophenyl)butanoyl chloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Oxo-4-(3-chlorophenyl)butanoyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on enzymes and other biomolecules, which can result in the modification of their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-4-(4-chlorophenyl)butanoyl chloride
  • 4-Chloro-3-oxobutanoyl chloride
  • Butanoyl chloride, 4,4,4-trifluoro-3-oxo-

Uniqueness

3-Oxo-4-(3-chlorophenyl)butanoyl chloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and the types of derivatives formed. This positional isomerism can lead to different biological and chemical properties compared to its analogs.

Properties

IUPAC Name

4-(3-chlorophenyl)-3-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-8-3-1-2-7(4-8)5-9(13)6-10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKHKGLMMSVUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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